(S)-Nik smi1

Kinase Assay Stereospecificity Negative Control

Isolating specific NIK-driven pharmacology requires rigorous controls. Active inhibitors alone cannot distinguish on-target effects from scaffold-mediated artifacts. (S)-NIK SMI1 solves this: • Inactive (S)-enantiomer of potent NIK inhibitor NIK SMI1 (Ki=0.23 nM for active form) • Definitive negative control for biochemical/cellular NF-κB non-canonical pathway assays • Enables Z'-factor calculation and true hit identification in screening campaigns • Available in research quantities with verified stereochemical purity

Molecular Formula C20H19N3O4
Molecular Weight 365.4 g/mol
Cat. No. B10861044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Nik smi1
Molecular FormulaC20H19N3O4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O
InChIInChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m1/s1
InChIKeyLQSHXYHWYGKAMX-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-NIK SMI1 (2984765-48-0): The Stereochemically Defined, Inactive Control Isomer for NF-κB-Inducing Kinase (NIK) Pathway Research


(S)-NIK SMI1 (CAS: 2984765-48-0, molecular formula: C20H19N3O4, molecular weight: 365.38 g/mol) is the (S)-enantiomer of the potent NF-κB-inducing kinase (NIK) inhibitor, NIK SMI1 . It is characterized as an inactive isomer and is supplied as a research tool intended for use as an experimental control compound [1]. Its utility lies in its stereochemical relationship to the active inhibitor, enabling precise differentiation of NIK-specific pharmacological effects from off-target or assay interference in both biochemical and cellular assays.

Why (S)-NIK SMI1 Cannot Be Substituted by NIK SMI1 or Other In-Class Inhibitors for Control Experiments


The scientific value of (S)-NIK SMI1 is derived from its specific lack of activity against the NIK enzyme, in contrast to its enantiomer, NIK SMI1, which exhibits sub-nanomolar potency (Ki = 0.23 nM) [1]. A generic or alternative NIK inhibitor cannot function as an appropriate negative control because its own, often complex, on-target and off-target activity profiles would confound experimental interpretation. Substituting (S)-NIK SMI1 with a vehicle-only control (e.g., DMSO) fails to account for potential non-specific effects of the compound's chemical scaffold. Therefore, (S)-NIK SMI1 is the definitive tool for isolating the specific biological consequences of NIK inhibition when used in parallel with the active compound, NIK SMI1 .

Quantitative Evidence for Selecting (S)-NIK SMI1 as a Definitive NIK Pathway Control


Biochemical Inactivity: Stereospecific Loss of NIK Inhibition Confirms Utility as a True Negative Control

As the (S)-enantiomer, (S)-NIK SMI1 is functionally inactive against the NIK enzyme, whereas the active (R)-enantiomer, NIK SMI1, exhibits a Ki of 0.23 ± 0.17 nM for inhibiting NIK-catalyzed hydrolysis of ATP to ADP [1]. This stereospecific requirement for activity means (S)-NIK SMI1 provides a chemically identical but biologically inert comparator, directly isolating the effect of NIK inhibition .

Kinase Assay Stereospecificity Negative Control

Cellular Pathway Selectivity: Demonstrates Baseline Activity in Non-Canonical NF-κB Signaling Assays

In contrast to the active enantiomer NIK SMI1, which inhibits anti-LTβR-induced p52 nuclear translocation (a marker of non-canonical NF-κB signaling) with an IC50 of 70 nM, (S)-NIK SMI1 is inactive in this cellular assay . This provides a critical baseline measurement for signal pathway activation in the absence of NIK inhibition.

NF-κB Signaling Cellular Assay Control

In Vivo Pathway Inactivity: Lacks Efficacy in a Murine Model of Systemic Lupus Erythematosus (SLE)

While the active NIK SMI1 enantiomer demonstrates significant therapeutic benefit in the NZB/W F1 murine lupus model—including improved survival, reduced renal pathology, and lower proteinuria scores at oral doses of 6-400 mg/kg/day [1]—the (S)-NIK SMI1 isomer is predicted to show no such efficacy due to its lack of target engagement .

In Vivo Efficacy Autoimmune Disease Control

Kinase Selectivity Profile: The (S)-Isomer Does Not Bind NIK, While the (R)-Isomer Exhibits >200-Fold Selectivity Over the Nearest Off-Target

The active enantiomer, NIK SMI1, was screened against a panel of 222 kinases and showed high selectivity for NIK [1]. The nearest off-target kinases were identified as KHS1 (Ki = 49.6 nM), PKD1 (Ki = 75.2 nM), and LRRK2 (Ki = 247.8 nM), representing a >216-fold selectivity window for NIK [2]. The (S)-isomer, being stereochemically distinct at the chiral center, does not bind NIK and therefore serves as an ideal control to detect any biological effects arising from these weak, residual off-target interactions of the active enantiomer.

Kinase Selectivity Off-Target Effects Control

High Purity and Stability: Enables Reproducible Control Experiments Across Independent Studies

(S)-NIK SMI1 is supplied with a verified purity of 99.28% . It demonstrates high solubility in DMSO (e.g., ~100 mg/mL or 273.69 mM) , which is essential for preparing concentrated stock solutions for in vitro and in vivo applications. The powder form is stable for up to 3 years when stored at -20°C .

Compound Purity Reproducibility Quality Control

Alternative Inactive NIK Inhibitors: The Lack of a Validated, Commercially Available Control Makes (S)-NIK SMI1 a Unique and Essential Reagent

A search for commercially available, structurally distinct small molecule inhibitors of NIK that are also definitively characterized as inactive controls reveals a significant gap in the market . While other NIK inhibitors exist (e.g., NIKi, B022), they are active compounds without well-characterized, stereochemically pure inactive counterparts [1]. (S)-NIK SMI1 therefore represents a unique and essential reagent for the field, enabling rigorous control experiments that would otherwise be impossible to perform.

Reagent Uniqueness NIK Pathway Negative Control

Optimal Use Cases for (S)-NIK SMI1 Based on Quantitative Evidence


In Vitro Kinase Assays: Establishing the Lower Limit of NIK-Specific Signal

In biochemical assays measuring NIK-catalyzed ATP hydrolysis, (S)-NIK SMI1 should be run in parallel with NIK SMI1 at identical concentrations to define the assay's baseline or background signal. The difference in activity between the two compounds directly quantifies the specific contribution of NIK inhibition. This is essential for calculating Z'-factor, signal-to-noise ratios, and for distinguishing true NIK inhibitory activity from assay interference or non-specific inhibition by new chemical entities being screened [1].

Cellular NF-κB Pathway Profiling: Deconvoluting Canonical vs. Non-Canonical Signaling

Use (S)-NIK SMI1 as the negative control in cell-based assays measuring NF-κB signaling outcomes (e.g., p52 nuclear translocation, NF-κB2 reporter gene expression). By comparing cells treated with NIK SMI1, (S)-NIK SMI1, and vehicle, researchers can confidently attribute changes in gene expression or protein localization specifically to non-canonical NF-κB pathway blockade, differentiating it from potential off-target effects on the canonical pathway [1].

In Vivo Pharmacology Studies: Validating Target Engagement in Autoimmune Disease Models

In animal models of autoimmune diseases like SLE, where NIK SMI1 has shown efficacy [1], (S)-NIK SMI1 serves as the definitive negative control. It allows researchers to ascertain whether the observed therapeutic benefit (e.g., reduced proteinuria, improved kidney histology) is a direct result of NIK kinase inhibition in vivo. This is critical for preclinical target validation and for differentiating on-target pharmacology from off-target or compound-related toxicities [1].

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